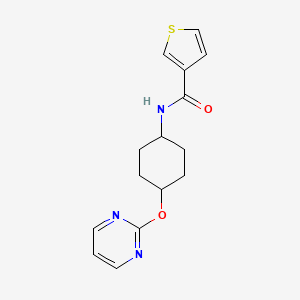

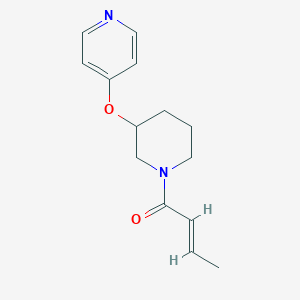

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. In

Scientific Research Applications

Synthesis and Antibiotic Activity

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide and related compounds have been explored for their synthesis and potential as antibiotics. In particular, 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a related compound, was synthesized and demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential antibiotic applications for similar compounds (Ahmed, 2007).

Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives

3-Amino-4-cyano-2-thiophenecarboxamides, closely related to the target compound, have been used as synthons for preparing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds have shown versatility in synthetic chemistry, which could be applicable to the synthesis and study of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide derivatives (El-Meligie et al., 2020).

Dearomatising Rearrangements in Synthesis

Thiophene-3-carboxamides, which are structurally similar to the target compound, undergo dearomatising cyclisation when treated with LDA. These rearrangements result in pyrrolinones, azepinones, or partially saturated azepinothiophenes, illustrating a key synthetic pathway that could be explored in the context of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (Clayden et al., 2004).

Applications in Histone Deacetylase Inhibition

A compound structurally similar to the target molecule, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been investigated for its role as a histone deacetylase inhibitor. This suggests potential research applications in epigenetics and cancer therapeutics for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (Zhou et al., 2008).

Anticonvulsant Activity

Related compounds have been explored for their anticonvulsant properties. For instance, certain enaminones, which share structural similarities with the target compound, have been studied for their potential as anticonvulsant agents (Kubicki et al., 2000).

NMR Studies and Molecular Structure

Nuclear Magnetic Resonance (NMR) studies of similar compounds have provided insights into their molecular structures. This is significant for understanding the physical and chemical properties of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (Hirohashi et al., 1976).

properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-14(11-6-9-21-10-11)18-12-2-4-13(5-3-12)20-15-16-7-1-8-17-15/h1,6-10,12-13H,2-5H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBQIHFPMLGPGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

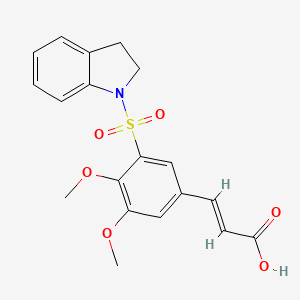

![4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2387246.png)

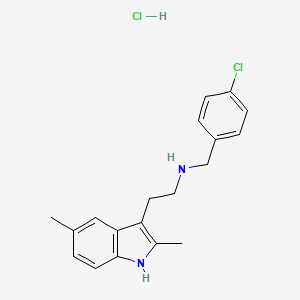

![3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387247.png)

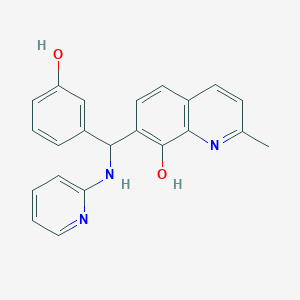

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2387256.png)

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)

![1-(2-Fluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2387266.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)